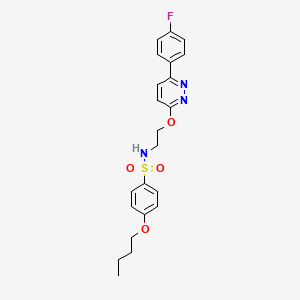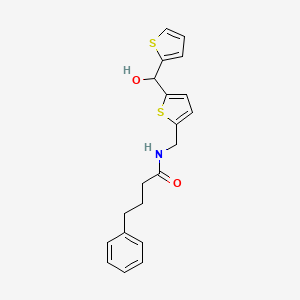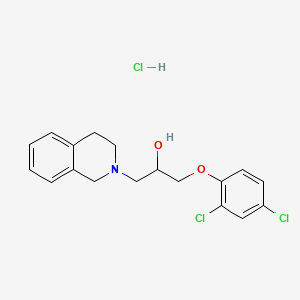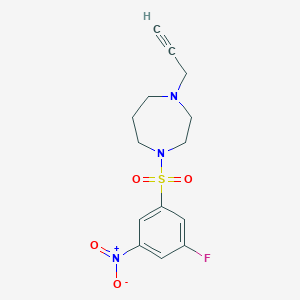![molecular formula C15H14BrNO2S B2527811 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-66-9](/img/structure/B2527811.png)
7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 7-bromo-4-TEB, is a compound of great interest in the scientific community due to its unique properties. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, which can be used in a variety of applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing practical synthesis methods for compounds related to "7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one", exploring their chemical properties and reactions. For instance, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the versatility of such compounds in synthetic organic chemistry and their potential in drug development. The synthesis involved a series of reactions, including esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, demonstrating the compound's utility in constructing complex molecules (Ikemoto et al., 2005).
Material Science Applications
In the field of material science, compounds with the benzoxazepine core have been explored for their electrochromic properties. İçli et al. (2010) investigated donor−acceptor systems involving derivatives of "this compound" to achieve low bandgap black polymers. These polymers are significant for their potential applications in smart windows, displays, and other electrochromic devices, offering processable materials that can switch colors in response to electrical stimuli (İçli et al., 2010).
Antimicrobial and Antioxidant Studies
Exploratory studies into the biological activities of derivatives have also been conducted. While direct research on "this compound" and its antimicrobial or antioxidant properties is limited, closely related compounds have been evaluated for their potential therapeutic benefits. For instance, research into bromophenols and other brominated compounds from marine sources has revealed significant antioxidant activities, suggesting that structurally similar compounds might also possess beneficial properties (Li et al., 2011).
Future Directions
Properties
IUPAC Name |
7-bromo-4-(2-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c16-12-3-4-14-11(8-12)9-17(15(18)10-19-14)6-5-13-2-1-7-20-13/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHSDCAMANNFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)



![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)
![Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)

![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)




